molecular formula C6H14N2 B1592110 N-methylpiperidin-4-amine CAS No. 45584-07-4

N-methylpiperidin-4-amine

Cat. No.: B1592110
CAS No.: 45584-07-4
M. Wt: 114.19 g/mol
InChI Key: FHTGZDVYPCEHFQ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry

In organic synthesis, N-methylpiperidin-4-amine is employed as a nucleophilic building block. The presence of two nitrogen atoms with different basicities and nucleophilicities allows for selective reactions, enabling the construction of intricate molecular architectures. This controlled reactivity is paramount in the multi-step synthesis of complex target molecules.

The significance of this compound in medicinal chemistry is underscored by its incorporation into molecules targeting a wide range of biological targets. Derivatives of this compound have been investigated for their potential in treating neurological disorders, cancer, and infectious diseases. For instance, it is a key component in the synthesis of molecules designed to modulate the activity of G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in various central nervous system conditions. researchgate.net The N-methylpiperidine moiety can influence a compound's solubility, lipophilicity, and ability to cross the blood-brain barrier, all critical parameters in drug design.

Evolution of Research Trajectories Involving the this compound Scaffold

The exploration of this compound and its derivatives has evolved considerably over time, driven by advances in synthetic methodologies and a deeper understanding of its potential in drug discovery.

Initial research often focused on the fundamental synthesis and characterization of simple derivatives. researchgate.net A common synthetic route to this compound itself involves the reductive amination of N-methyl-4-piperidone. rsc.org This straightforward method has allowed for the accessible production of the core scaffold, paving the way for more extensive derivatization.

Subsequent research efforts have expanded to incorporate the this compound scaffold into more complex molecular frameworks. For example, it has been used in the development of inhibitors for various enzymes and receptors. The general synthetic strategy often involves the acylation or alkylation of the primary amine to introduce diverse substituents, leading to libraries of compounds for biological screening. mdpi.comnih.gov

More recent research has seen the application of the this compound scaffold in the design of highly specific and potent therapeutic agents. This includes its use in the development of Janus Kinase (JAK) inhibitors, which are of interest for treating autoimmune diseases, and CCR5 antagonists for HIV-1 fusion inhibition. smolecule.comresearchgate.net The structural rigidity and basicity of the piperidine (B6355638) ring play a crucial role in the binding affinity and selectivity of these inhibitors. unict.it

The table below highlights some key research areas and the corresponding roles of this compound derivatives:

Research AreaRole of this compound DerivativesKey Findings
Neurological Disorders Precursor for serotonin (5-HT) and dopamine receptor modulators. researchgate.netDevelopment of potent 5-HT2A receptor inverse agonists with antipsychotic-like properties. researchgate.net
Anticancer Agents Scaffold for pyrimidine-based anticancer agents. researchgate.netSynthesis of derivatives showing significant inhibition of cancer cell proliferation. researchgate.net
Antifungal Agents Core structure for inhibitors of ergosterol (B1671047) biosynthesis. mdpi.comIdentification of derivatives with potent activity against various fungal species. mdpi.com
Antiviral Agents (HCV) Scaffold for inhibitors of Hepatitis C Virus (HCV) assembly. nih.govDiscovery of derivatives that inhibit the assembly and release of infectious HCV particles. nih.gov
Autoimmune Diseases Component of Janus Kinase (JAK) inhibitors. smolecule.comSynthesis of potent and selective JAK3 inhibitors for potential treatment of rheumatoid arthritis. smolecule.com

This evolution in research demonstrates a clear trajectory from foundational synthetic chemistry to the rational design of sophisticated molecules with specific biological functions. The this compound scaffold continues to be a focal point for innovation in medicinal chemistry, with ongoing efforts to explore its potential in new therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGZDVYPCEHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620993
Record name N-Methylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45584-07-4
Record name N-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45584-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies of N Methylpiperidin 4 Amine

Reductive Amination Protocols for N-methylpiperidin-4-amine Synthesis

Reductive amination stands out as a primary and efficient method for the synthesis of this compound. This process typically involves the reaction of a ketone precursor, N-methyl-4-piperidone, with an amine source, followed by reduction of the intermediate imine.

Optimization of Reagents and Reaction Conditions

The synthesis of this compound from 1-methyl-4-piperidone (B142233) has been achieved with high efficiency using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst in methanol, resulting in quantitative yields under optimized conditions. Another common approach involves the use of ammonia (B1221849) and a hydrogenation catalyst. google.com.pggoogle.com The choice of reducing agent is critical for the success of the reductive amination. Mild and selective reducing agents such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are frequently employed. nih.govambeed.com Catalytic hydrogenation, often using catalysts like palladium on charcoal or platinum, is also a widely used method.

The reaction conditions, including solvent, temperature, and pressure, are fine-tuned to maximize yield and purity. Solvents like methanol, ethanol, and isopropanol (B130326) are commonly used. google.com.pg The temperature can range from ambient conditions to elevated temperatures, and the hydrogen pressure in catalytic hydrogenations can vary significantly. google.com.pg For instance, one practical laboratory-scale synthesis involves the reaction of 4-piperidone (B1582916) with methylamine (B109427) or formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride.

Starting MaterialReagentsReducing AgentCatalystSolventYield
1-methyl-4-piperidoneAmmonium formate-Palladium on carbonMethanolQuantitative
4-piperidoneMethylamine/FormaldehydeSodium cyanoborohydride---
2,2,6,6-tetramethyl-4-piperidoneAmmoniaHydrogenPlatinum oxideMethanol-

This table summarizes various optimized reductive amination protocols for the synthesis of this compound and its analogs.

Stereoselective Approaches in this compound Derivative Synthesis

Achieving stereochemical control is paramount when synthesizing chiral derivatives of this compound. Diastereoselective and enantioselective methods are employed to produce specific stereoisomers, which often exhibit distinct biological activities. mdpi.com

One strategy involves the use of chiral auxiliaries or catalysts during the synthesis. For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine was achieved through a hydroboration of a tetrahydropyridine (B1245486) intermediate, followed by oxidation and reductive amination, with careful optimization to control diastereoselectivity. researchgate.net In another instance, the synthesis of (3R,4R)-disubstituted piperidine (B6355638) derivatives often requires a final chiral resolution step to separate the desired enantiomer. researchgate.net

The choice of reducing agent can also influence the stereochemical outcome. For example, in the synthesis of substituted piperidin-4-ols, catecholborane was used as a reducing agent to achieve stereoselective reduction. nih.gov Furthermore, the synthesis of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine utilizes reductive amination of a ketone precursor with chiral resolution agents like ditoluoyl-L-tartaric acid to isolate the specific enantiomer. The stereochemistry of the starting materials and the reaction conditions are carefully controlled to achieve the desired stereoisomer with high purity. mdpi.comgla.ac.uk

Functionalization and Structural Modification of the this compound Core

The this compound core offers multiple reactive sites for further functionalization, enabling the creation of a vast library of derivatives with diverse properties.

N-Alkylation and N-Acylation Strategies for this compound Derivatives

The secondary amine at the 4-position of the piperidine ring is readily amenable to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents.

N-Alkylation involves the reaction of this compound with alkyl halides or other alkylating agents, often in the presence of a base. smolecule.com For example, N-isopropyl-1-methylpiperidin-4-amine can be synthesized by alkylating 1-methylpiperidin-4-amine with isopropyl bromide. smolecule.com Similarly, the synthesis of 1-methyl-3-(3-methylbenzyl)piperidin-4-amine can be achieved through N-alkylation with 3-methylbenzyl chloride. vulcanchem.com

N-Acylation is another common modification, where the amine reacts with acyl chlorides or anhydrides to form amides. smolecule.com This reaction introduces a carbonyl group, which can serve as a key structural element or a point for further modification. For example, 1-Acetyl-N-methylpiperidin-4-amine is formed through the acetylation of this compound. sigmaaldrich.com These reactions are crucial for building more complex molecules and are widely used in the synthesis of pharmaceutical compounds. google.com

Reaction TypeReagentsProduct Example
N-AlkylationIsopropyl bromide, K₂CO₃N-Isopropyl-1-methylpiperidin-4-amine
N-Alkylation3-Methylbenzyl chloride1-Methyl-3-(3-methylbenzyl)piperidin-4-amine
N-AcylationAcetic anhydride1-Acetyl-N-methylpiperidin-4-amine

This table illustrates common N-alkylation and N-acylation strategies for derivatizing this compound.

Introduction of Heterocyclic and Aromatic Moieties onto this compound

The introduction of heterocyclic and aromatic groups onto the this compound scaffold is a key strategy for modulating the pharmacological properties of the resulting derivatives. These moieties can engage in various biological interactions, such as pi-stacking and hydrogen bonding.

One common method is through N-arylation , often achieved via palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine involves the N-arylation of piperidine with 4-fluoroiodobenzene. Reductive amination can also be employed to attach aromatic groups. An alternative route to N-(4-fluorobenzyl)-1-methylpiperidin-4-amine involves the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine.

The synthesis of more complex heterocyclic systems can be achieved through multi-step sequences. For example, the synthesis of naratriptan (B1676958) involves the condensation of a substituted indole (B1671886) with N-methyl-4-piperidone, followed by reduction. google.com The synthesis of various heterocyclic derivatives often involves the initial formation of a Schiff base, which then undergoes cyclization reactions with different reagents. sphinxsai.com

Multi-Component Reactions in this compound Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. tcichemicals.com These reactions are particularly valuable in drug discovery for rapidly generating diverse libraries of compounds.

The Passerini reaction , one of the oldest MCRs, involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com While direct examples involving this compound are not explicitly detailed in the provided context, the principles of this reaction can be applied to its derivatives. For instance, a ketone derivative of N-methylpiperidine could potentially participate in a Passerini reaction.

The Ugi reaction is another powerful four-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. tcichemicals.com Similar to the Passerini reaction, the components can be varied to create a wide array of products. The amine functionality of this compound makes it a suitable candidate for participation in Ugi reactions, allowing for the introduction of significant molecular diversity.

A specific example of an MCR involving a related piperidone is the synthesis of dispiro-N-methyl-4-piperidone-indenoquinoxaline-pyrrolothiazole/pyrrolidine (B122466) hybrid heterocycles. This reaction proceeds via a [3+2] cycloaddition strategy involving (E)-3-arylidene-1-methylpiperidin-4-ones. rsc.org Another MCR involves the reaction of 1-methylpiperidin-4-one with an aromatic aldehyde and malononitrile (B47326) to produce tetrahydroisoquinoline derivatives. researchgate.net

Multi-Component ReactionReactantsGeneral Product
Passerini ReactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy amide
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino amide
[3+2] Cycloaddition(E)-3-arylidene-1-methylpiperidin-4-ones, Ninhydrin, PhenylenediaminesDispiro hybrid heterocycles
Tetrahydroisoquinoline Synthesis1-Methylpiperidin-4-one, Aromatic aldehyde, Malononitrile6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles

This table provides an overview of multi-component reactions that can be utilized for the derivatization of the this compound scaffold.

Advanced Synthetic Routes to Complex this compound Derivatives

Cyclization Reactions in Piperidine Ring Formation

The construction of the piperidine ring is a critical step in the synthesis of this compound derivatives. Modern organic synthesis employs a variety of intramolecular cyclization strategies that form the six-membered ring from acyclic precursors. These methods provide powerful alternatives to traditional routes that start from pre-existing piperidine rings.

One notable approach is the aza-Prins cyclization , which involves the reaction of N-tosyl homoallylamine with various carbonyl compounds. organic-chemistry.org This reaction can be effectively catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), to produce 4-halopiperidine derivatives with high diastereoselectivity. organic-chemistry.org These halogenated intermediates are versatile handles for further functionalization, including the introduction of the amine group at the C-4 position.

Radical-mediated cyclizations offer another powerful route. For instance, a cobalt(II) complex can catalyze the intramolecular cyclization of linear amino-aldehydes to yield piperidine structures. mdpi.com Similarly, a combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to form various N-heterocycles, including piperidines. organic-chemistry.org

Furthermore, water-mediated intramolecular cyclization has been developed as a green chemistry approach. This method can occur after a bis-aza Michael addition to form substituted piperidinols, demonstrating the potential for environmentally benign syntheses. mdpi.com Other innovative one-pot methods include the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous medium, and the cyclization of amino alcohols using thionyl chloride. organic-chemistry.org

A summary of selected cyclization strategies for piperidine synthesis is presented below.

Cyclization MethodPrecursorsCatalyst/Reagent ExampleProduct Type
Aza-Prins CyclizationN-Tosyl homoallylamine, Carbonyl compoundAlCl₃trans-2-Substituted-4-halopiperidine
Radical-Mediated CyclizationLinear amino-aldehydesCobalt(II) complexSubstituted piperidines
Water-Mediated CyclizationMannich bases, Primary aminesWaterSubstituted piperidinols
One-Pot CyclocondensationAlkyl dihalides, Primary aminesMicrowave/Alkaline mediumSubstituted piperidines

Catalyst-Mediated Transformations in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of this compound and its complex derivatives. A wide range of metal and organocatalysts are employed to mediate key bond-forming reactions, including C-N and C-C cross-coupling, hydrogenation, and condensation.

Palladium catalysts are extensively used in the synthesis of this compound derivatives. They are crucial for:

Reductive Amination : The reaction of 1-methyl-4-piperidone with an amine source in the presence of a reducing agent and a palladium on carbon (Pd/C) catalyst is a common method. derpharmachemica.com

N-Arylation : Palladium-catalyzed cross-coupling reactions are employed to attach aryl groups to the piperidine nitrogen, a key step in synthesizing derivatives like 1-(4-fluorophenyl)-N-methylpiperidin-4-amine.

Hydrogenation : Catalytic hydrogenation over a palladium catalyst is used to reduce double bonds within the piperidine ring or in substituents. google.com

Nickel catalysts have emerged as powerful tools for forming C-C bonds. Nickel-catalyzed Negishi cross-coupling reactions, for example, can couple (1-methylpiperidin-4-yl)zinc bromide with various aryl and heteroaryl halides or triflates, affording complex derivatives in high yields. acs.org Additionally, nickel complexes with chiral ligands can achieve highly enantioselective intramolecular hydroalkenylation of dienes to create chiral piperidine structures. mdpi.com

Other transition metals also play significant roles.

Iridium : Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form cyclic amines, including piperidines, in excellent yields. organic-chemistry.org

Ruthenium : Ru(III) has been utilized as a catalyst for redox reactions in alkaline conditions involving piperidin-4-amine derivatives. researchgate.net

Gold : Gold(I) complexes catalyze the oxidative amination of non-activated alkenes, enabling the simultaneous formation of the piperidine ring and the introduction of an oxygen-containing substituent. mdpi.com

Lewis acids are effective catalysts for condensation reactions that form key intermediates. For instance, Lewis acids like lithium perchlorate (B79767) (LiClO₄), magnesium bromide (MgBr₂), and boron trifluoride etherate (BF₃·Et₂O) catalyze the aldol-crotonic condensation of N-alkyl-piperidin-4-ones with aromatic aldehydes. researchgate.net This reaction is pivotal for synthesizing precursors to a wide range of biologically active molecules. researchgate.net

The table below summarizes the roles of various catalysts in the synthesis of this compound derivatives.

Catalyst TypeMetal/CompoundReaction TypeExample Application
Palladium CatalystPd/C, Pd(OAc)₂Reductive Amination, N-Arylation, HydrogenationSynthesis of N-aryl piperidines
Nickel CatalystNiCl₂(dppf)Negishi Cross-Coupling, HydroalkenylationCoupling of piperidine zinc reagents with aryl halides
Iridium CatalystCp*Ir complexN-HeterocyclizationCyclization of primary amines with diols
Ruthenium CatalystRu(III) chlorideOxidationKinetic oxidation studies of piperidine derivatives
Gold CatalystAu(I) complexOxidative AminationCyclization of unsaturated amines
Lewis AcidAlCl₃, LiClO₄, BF₃·Et₂OAza-Prins Cyclization, Aldol CondensationSynthesis of substituted piperidines and precursors

Reaction Mechanisms and Kinetic Investigations of N Methylpiperidin 4 Amine Transformations

Mechanistic Pathways of N-methylpiperidin-4-amine Oxidative Transformations

The oxidative transformation of piperidine (B6355638) derivatives, including this compound, involves several potential mechanistic pathways depending on the oxidant and reaction conditions. Generally, the oxidation of secondary aliphatic amines can proceed via dehydrogenation to form imines. thieme-connect.de In the context of this compound, both the exocyclic secondary amine and the endocyclic tertiary amine can be sites for oxidation.

A detailed study on a derivative, 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), using potassium permanganate (B83412) (KMnO₄) in an alkaline medium catalyzed by Ruthenium(III) chloride (Ru(III)), provides significant insight into these pathways. asianpubs.orgresearchgate.net In this reaction, the permanganate ion acts as the primary oxidizing agent. researchgate.net The proposed mechanism suggests the initial formation of a complex between the catalyst and the substrate. asianpubs.orgresearchgate.net

The catalytic cycle can be described in the following steps:

Formation of the Active Catalyst Species : In an alkaline medium, Ru(III) forms an active species, likely [Ru(H₂O)₅(OH)]²⁺.

Complex Formation : The substrate, CMP, forms a complex with the active Ru(III) species.

Oxidant Interaction : The oxidant, permanganate ion (MnO₄⁻), interacts with this substrate-catalyst complex.

Electron Transfer and Decomposition : An electron transfer occurs within this ternary complex, leading to the oxidation of the substrate. This is typically the slow, rate-determining step. The complex then decomposes to yield the intermediate products and the regenerated catalyst. researchgate.netresearchgate.net

Further Oxidation : The initial intermediate undergoes further rapid oxidation to yield the final products. In the studied case of CMP, the reaction stoichiometry between the substrate and the oxidizing agent was found to be 1:4, indicating a multi-step oxidation process. The final identified products were chlorobenzene (B131634) and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. asianpubs.org

For tertiary amines, such as the piperidine nitrogen in this compound, oxidation can lead to N-dealkylation through a carbinolamine intermediate or the formation of N-oxides. nih.gov For instance, in related fentanyl analogs, N-dealkylation at the piperidine nitrogen is a common metabolic pathway. nih.gov Another potential pathway is the oxidation at the α-carbon position of the piperidine ring, which generates a carbinolamine that can lead to ring cleavage. nih.gov

Kinetic Analyses of Reactions Involving this compound Derivatives

Kinetic studies are crucial for understanding the factors that influence the rate of reaction and for substantiating the proposed mechanistic pathways. The kinetic analysis of the Ru(III)-catalyzed oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP) by alkaline permanganate was conducted spectrophotometrically at 303 K. asianpubs.orgresearchgate.net

The study revealed the following dependencies:

The reaction follows first-order kinetics with respect to the concentration of the oxidant [KMnO₄]. researchgate.net

A first-order dependence on the catalyst [Ru(III)] was also observed. asianpubs.orgresearchgate.net

The reaction rate showed a less than unit (fractional) order dependence on the substrate [CMP] concentration. researchgate.netresearchgate.net

The rate of reaction increased with an increasing concentration of the alkaline medium (NaOH), also exhibiting a fractional order. researchgate.net

These kinetic findings support a mechanism where a complex is formed involving the catalyst, substrate, and oxidant prior to the rate-determining step. researchgate.net

The effect of temperature on the reaction was studied to determine the activation parameters for the slow step of the mechanism. asianpubs.org

Table 1: Rate Constant (k) for the Oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine at Various Temperatures. researchgate.net
Temperature (K)k × 10² (s⁻¹)
3031.43
3081.83
3132.65
3183.25

From these temperature-dependent studies, the activation parameters were calculated, providing further insight into the transition state of the reaction.

Table 2: Activation Parameters for the Oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine. asianpubs.orgresearchgate.net
Activation ParameterValue
Ea (Activation Energy)45.74 kJ mol⁻¹
ΔH# (Enthalpy of Activation)43.21 kJ mol⁻¹
ΔS# (Entropy of Activation)-132.8 J K⁻¹ mol⁻¹
ΔG# (Gibbs Free Energy of Activation)83.47 kJ mol⁻¹

The negative value for the entropy of activation (ΔS#) suggests the formation of a more ordered transition state, which is consistent with the formation of the proposed complex involving multiple species. asianpubs.org

Spectroscopic and Computational Elucidation of Reaction Intermediates

The identification of transient intermediates and the elucidation of their structures are paramount for confirming reaction mechanisms. A combination of spectroscopic techniques and computational modeling is employed for this purpose.

In the investigation of the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) was used to isolate and identify the final reaction products. asianpubs.orgresearchgate.net This technique provides the molecular weight and fragmentation patterns of the products, allowing for their structural confirmation.

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for exploring reaction pathways that are difficult to observe experimentally. researchgate.net For the oxidation of the this compound derivative, DFT calculations were used to support the proposed mechanism. asianpubs.org These theoretical studies involved the analysis of:

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to identify the sites of nucleophilic and electrophilic attack.

Frontier Electron Density (FED) : This analysis provides further detail on the reactivity of different atoms within the molecule. asianpubs.org

The results from these computational analyses supported the proposed reaction pathways by confirming the likely sites of oxidative attack on the substrate molecule. asianpubs.orgresearchgate.net Furthermore, computational modeling can be used to calculate the energies of proposed intermediates and transition states, helping to validate the most plausible mechanistic route. organic-chemistry.org Spectroscopic methods such as NMR, IR, and UV-Visible spectroscopy are also essential for characterizing both the starting materials and the stable products, and in some cases, for monitoring the progress of the reaction in situ. researchgate.net

Structure Activity Relationship Sar Studies of N Methylpiperidin 4 Amine Derivatives

Elucidation of Structural Determinants for Biological Activity within N-methylpiperidin-4-amine Scaffolds

The biological activity of this compound derivatives is intricately linked to their structural features. The piperidine (B6355638) ring, a common element in many pharmaceuticals, often adopts a chair conformation. The N-methyl group and the amine at the 4-position are critical for interaction with various biological targets. vulcanchem.com

Key structural determinants that are often manipulated in SAR studies include:

Substitution on the amine group: Modifications at this position can significantly impact binding affinity and selectivity.

Variation in the substituents on the piperidine ring: Adding or altering groups on the piperidine ring can influence the compound's physicochemical properties and its interaction with target proteins. vulcanchem.com

Modification of the linkage between other chemical moieties and the piperidine ring: The nature and length of any linker connecting the this compound core to other parts of the molecule are crucial. vulcanchem.com

Introduction of additional functional groups: Incorporating other functional groups can enhance activity or introduce new pharmacological properties. vulcanchem.com

For instance, in the development of hepatitis C virus (HCV) assembly inhibitors, a 4-aminopiperidine (B84694) scaffold was identified as a promising starting point. nih.gov Systematic exploration of this scaffold involved reductive amination of 4-amino-1-Boc-piperidine, followed by coupling with various electrophiles and deprotection, allowing for the investigation of a wide range of analogs. nih.gov

Impact of Substituent Effects on Pharmacological Profiles of this compound Analogs

The nature and position of substituents on the this compound core and any associated aromatic rings have a profound effect on the pharmacological profile of the resulting analogs. These substitutions can influence potency, selectivity, and pharmacokinetic properties.

For example, in a series of benzofuran (B130515) derivatives with potential anticancer activity, the inclusion of hydrophilic groups like piperidine on the benzofuran ring was found to significantly improve the physicochemical properties of the compounds. mdpi.com The addition of a chlorine atom at the para position of a phenyl ring, along with the replacement of an ester group with N-containing alkyl chains, were identified as major determinants for antiproliferative activity. mdpi.com

In the context of antifungal agents, SAR studies on 4-aminopiperidines revealed that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long N-alkyl chain (specifically n-dodecyl) at the 4-amino group was most beneficial for enhancing antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl residues at the 4-amino group were detrimental to this activity. mdpi.com

The following table summarizes the impact of various substituents on the antifungal activity of N-benzyl-N-alkylpiperidin-4-amine derivatives against Yarrowia lipolytica:

CompoundN-Alkyl SubstituentAntifungal Activity
2a 4-tert-ButylbenzylActive
2b n-DodecylHighly Active
2e n-HexylLess Active
2g (S)-1-PhenylethylLess Active

This table is based on data from SAR studies on 4-aminopiperidines as novel antifungal agents. mdpi.com

Conformational Analysis and its Correlation with Activity in this compound Derivatives

The three-dimensional shape, or conformation, of this compound derivatives plays a crucial role in their biological activity. The piperidine ring typically exists in a chair conformation, and the orientation of substituents can significantly affect how the molecule binds to its biological target.

In the study of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor modulators, it was found that the N-substituent on the piperidine ring primarily affects antagonist potency and receptor selectivity. acs.org Theoretical calculations and high-field 1H NMR spectroscopy of certain 3,8-diazabicyclo[3.2.1]octane derivatives, which are structurally related to piperidines, indicated that they all present a conformation similar to that of the potent analgesic epibatidine, which likely contributes to their activity.

The dynamic interplay between a ligand and its protein target can also lead to conformational changes in the binding site. nih.gov Understanding these dynamic processes can be exploited in drug design to develop compounds that extend binding interactions into previously uncharacterized regions of the target protein. nih.gov

SAR in the Context of Specific Biological Targets for this compound Derivatives

This compound derivatives have been extensively studied for their interactions with neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors. These interactions are key to their potential applications in treating neurological and psychiatric disorders.

Derivatives of this compound have been developed as potent 5-HT6 receptor antagonists. derpharmachemica.com In one study, moving an arylsulfonyl group from the N-1 position of an indole (B1671886) ring to the C-2 position was explored to understand its effect on 5-HT6 receptor binding. derpharmachemica.com The resulting N-(1-methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines showed moderate to high binding affinities for the human 5-HT6 receptor. derpharmachemica.com

Similarly, N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs have been synthesized and studied for their activity at 5-HT2A and 5-HT2C receptors. nih.gov While these compounds showed nanomolar activity at the 5-HT2C receptor, their selectivity against the 5-HT2A receptor was found to be modest to low. nih.gov Molecular modeling studies suggested that this selectivity arises from interactions with subtype-specific residues in the receptor binding sites. nih.gov

The table below shows the 5-HT6 receptor binding affinity for a series of N-(1-methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines:

CompoundAryl Substituent% Inhibition at 100 nM
11a Phenyl45.21
11b 4-Fluorophenyl82.93
11c 4-Chlorophenyl58.18
11d 4-Methylphenyl35.76
11e 4-Methoxyphenyl28.43

This table is based on data from a study on novel 5-HT6 receptor ligands. derpharmachemica.com

Derivatives of this compound have also been investigated as inhibitors or modulators of various enzymes.

Cholinesterase Inhibition: Dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a strategy for treating Alzheimer's disease. researchgate.net A series of 2,4-disubstituted pyrimidine (B1678525) derivatives were synthesized, where the steric and electronic properties at the C-2 and C-4 positions were varied to study their effect on cholinesterase inhibitory potency. researchgate.net In this series, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine was identified as a potent and selective BuChE inhibitor. researchgate.net

Heat Shock Protein (Hsp90) Inhibition: Hsp90 is a promising therapeutic target for cancer. core.ac.uk SAR studies on Hsp90 C-terminal inhibitors have suggested that an amine and a flexible linker are important for inhibitory activity. core.ac.uk The amine in a pyrrolidine (B122466) moiety, for example, can form a hydrogen bond with a glutamine residue in the Hsp90 binding site. core.ac.uk

N-Myristoyltransferase (NMT) Inhibition: NMT is an essential enzyme in eukaryotes and a potential drug target for diseases like leishmaniasis. acs.org In a study of thienopyrimidine inhibitors of Leishmania NMT, it was found that a basic center in the C2 substituent of the thienopyrimidine core is crucial for interaction with the enzyme. acs.org However, attempts to synthesize certain analogs using this compound were complicated by competing side reactions. acs.org

Anticancer Activity: The this compound scaffold has been incorporated into various molecules with anticancer properties. For instance, piperidin-4-amine linked pyrimidine derivatives have been designed and synthesized as potent anticancer agents. researchgate.net In one study, a hybrid compound, PM-16, was found to be the most potent against HepG2 human liver cancer cell lines. researchgate.net

In another series of 2-cyclopentyloxyanisole derivatives, compounds bearing an N-methylpiperidin-4-one moiety showed potent antitumor activity. nih.gov The SAR for these compounds indicated that the N-methylpiperidin-4-one derivative was a key structural feature for this activity. nih.gov

The table below shows the in vitro anticancer activity of selected piperidin-4-amine linked pyrimidine derivatives against the MCF-7 breast cancer cell line:

CompoundSubstituentsIC50 (µM)
4i R1 = 4-Cl, R2 = HEquipotent to Etoposide
4b R1 = 2,4-diCl, R2 = H-
4h R1 = 4-F, R2 = H-
5d R1 = H, R2 = 4-Cl-
5g R1 = H, R2 = 4-F-

This table is based on preliminary MTT cytotoxicity studies of piperidin-4-amine linked pyrimidine derivatives. researchgate.net Note: Specific IC50 values for all compounds were not provided in the source.

Antifungal Activity: As mentioned earlier, 4-aminopiperidine derivatives have shown promise as antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.comresearchgate.net SAR studies have been crucial in identifying the optimal combination of substituents on the piperidine nitrogen and the 4-amino group to maximize antifungal potency. mdpi.com The most effective compounds combined a benzyl or phenylethyl group at the piperidine nitrogen with an n-dodecyl chain at the 4-amino position. mdpi.com These compounds demonstrated significant activity against various clinically relevant fungal species, including Candida and Aspergillus. mdpi.com

Pharmacological and Biological Research Applications of N Methylpiperidin 4 Amine

N-methylpiperidin-4-amine as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

In the realm of medicinal chemistry, this compound is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of a wide array of bioactive compounds. The piperidine (B6355638) ring, a six-membered saturated nitrogen-containing heterocycle, is a common feature in many pharmaceuticals due to its favorable physicochemical properties, including its ability to improve a compound's pharmacokinetic profile. cymitquimica.comresearchgate.net

The presence of a methyl group on the piperidine nitrogen and an amine group at the 4-position imparts specific characteristics to the this compound molecule. The methyl group can enhance the compound's basicity and influence its solubility in polar solvents. cymitquimica.com This scaffold's versatility is demonstrated by its use as an intermediate in the synthesis of complex molecules, including various pharmaceuticals. bham.ac.uk Its structure allows for straightforward chemical modifications, enabling researchers to create libraries of diverse compounds for screening against various biological targets. bham.ac.uk This adaptability has led to its incorporation into compounds targeting G-protein-coupled receptors (GPCRs), kinases, and other enzyme systems. nih.govsmolecule.com

The pyrrolo[2,3-d]pyrimidine scaffold, when combined with moieties like this compound, is another example of a privileged structure in drug discovery, particularly for developing kinase inhibitors. smolecule.com The strategic combination of these privileged fragments can lead to compounds with enhanced target affinity and selectivity.

Design and Development of Central Nervous System (CNS) Agents Based on this compound

The structural attributes of this compound make it particularly well-suited for the development of drugs targeting the central nervous system. chemimpex.com Its ability to serve as a scaffold for CNS agents is a significant area of research.

Ligands for Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT6, 5-HT1D)

Derivatives of this compound have been extensively investigated as ligands for various serotonin (5-HT) receptors, which are crucial targets for treating a range of neuropsychiatric disorders.

5-HT2A Receptors: The this compound moiety is a key component in the structure of Pimavanserin, an inverse agonist of the 5-HT2A receptor used for treating hallucinations associated with Parkinson's disease. The core structure is also found in other potent 5-HT2A receptor antagonists. nih.gov For instance, N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide is a known 5-HT2A receptor modulator. google.comgoogle.com Research has shown that truncating larger molecules like risperidone (B510) to a core of 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole can still yield potent 5-HT2A antagonist activity, highlighting the importance of the N-methylpiperidine fragment. nih.gov

5-HT6 Receptors: Dual 5-HT6/5-HT2A receptor antagonists with pro-cognitive properties have been developed, incorporating the N-methylpiperidine scaffold. One such ligand demonstrated high affinity for both receptors, with Ki values of 25 nM for 5-HT6 and 32 nM for 5-HT2A. medchemexpress.com

5-HT1D Receptors: While specific examples targeting the 5-HT1D receptor with this compound derivatives are less explicitly detailed in the provided context, the broad utility of this scaffold against serotonin receptors suggests its potential in designing ligands for this subtype as well. The general class of N-azacycloalkyl-N-aralkyl carbamides, which can include the this compound structure, has been shown to be effective in modulating monoamine receptors, including serotonin receptor subclasses. google.com

Table 1: this compound Derivatives as Serotonin Receptor Ligands

Compound/Derivative ClassTarget Receptor(s)Reported Activity
Pimavanserin5-HT2AInverse agonist
N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide5-HT2AModulator google.comgoogle.com
6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole5-HT2AAntagonist nih.gov
Dual 5-HT6/5-HT2A receptor ligand (compound 42)5-HT6, 5-HT2AAntagonist medchemexpress.com

Dopamine (B1211576) Receptor Modulators derived from this compound

The this compound scaffold is also utilized in the development of dopamine receptor modulators. The structural similarity between serotonin and dopamine receptors, both being aminergic GPCRs, often allows for a degree of cross-reactivity or the design of dual-target ligands. nih.gov Research into derivatives like N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride (B599025) suggests potential interactions with dopamine receptors, which are critical in regulating mood, reward, and motor control. smolecule.com While detailed structure-activity relationships for dopamine receptor modulation are still under investigation, the core piperidine structure is a common feature in many CNS agents that interact with the dopaminergic system. smolecule.com

Blood-Brain Barrier Penetration Enhancement Strategies for this compound Analogs

A critical challenge in developing CNS drugs is ensuring they can cross the blood-brain barrier (BBB) to reach their target. The physicochemical properties of this compound and its analogs can be fine-tuned to enhance BBB penetration.

The inherent lipophilicity of the piperidine ring, combined with the basicity of the nitrogen atoms, contributes to its ability to cross biological membranes. cymitquimica.com Specific strategies to enhance BBB penetration for its analogs include:

N-Methylation: The methyl group on the piperidine nitrogen is known to enhance BBB penetration for CNS-targeted agents. vulcanchem.com

Aromatic Groups: The addition of aromatic groups, such as a benzyl (B1604629) group, can increase lipophilicity and improve membrane permeability, making them suitable candidates for CNS-targeting drugs.

Sulfonylation: Reacting this compound with sulfonyl chlorides to form sulfonamide analogs can alter polarity and potentially improve BBB penetration. vulcanchem.com

Conversely, modifications that increase polarity, such as adding an acetyl group, can reduce BBB penetration.

Applications in Oncology Research Utilizing this compound Derivatives

Beyond CNS disorders, derivatives of this compound have shown significant promise in oncology research. researchgate.netresearchgate.net The versatility of the scaffold allows for its incorporation into molecules designed to inhibit key proteins involved in cancer cell proliferation and survival.

Heat Shock Protein (HSP) Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous oncogenic proteins, making it a prime target for cancer therapy. nih.govnih.gov this compound has been used as a key building block in the design of Hsp90 inhibitors.

Researchers have designed dimeric Hsp90 inhibitors, inspired by natural products like novobiocin, where the N-methyl-4-piperidine moiety is used as a surrogate for the noviose sugar. nih.gov These synthetic analogs have demonstrated increased anti-proliferative activities against various cancer cell lines. nih.govnih.gov In a series of modified biphenyl (B1667301) Hsp90 C-terminal inhibitors, compounds containing an N-methyl piperidine group exhibited greater inhibitory activity than those with the original noviose sugar. nih.gov For example, analogs with the N-methyl piperidine moiety were more active in inhibiting the growth of breast cancer cell lines. nih.govacs.org These findings underscore the value of the this compound scaffold in developing novel and potent Hsp90 inhibitors for cancer treatment. researchgate.netmdpi.com

Table 2: Research Findings on this compound in Hsp90 Inhibition

Inhibitor ClassModificationKey Finding
Dimeric Coumermycin A1 AnaloguesReplacement of noviose sugar with N-methyl-4-piperidineIncreased anti-proliferative activity in cancer cell lines. nih.gov
Modified Biphenyl C-terminal InhibitorsReplacement of noviose sugar with N-methyl piperidineGreater inhibitory activity against cancer cell lines. nih.gov
Thieno[2,3-c]pyridine DerivativesIncorporation of 4-methylpiperidineCompounds showed potent inhibition against cancer cells, comparable to cisplatin. mdpi.com

Tubulin Polymerization Inhibition

Derivatives of this compound have been investigated for their potential to inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer therapies. Quinazoline-based compounds, for instance, are known to disrupt cancer cell proliferation by inhibiting tubulin polymerization. smolecule.com

In a study focusing on piperidin-4-amine linked pyrimidine (B1678525) derivatives, computational analysis, or in-silico target hunting, identified tubulin polymerization as a possible mechanism of action for the most potent compounds. researchgate.net Molecular docking studies suggested that these derivatives could bind at the colchicine (B1669291) binding site on the α/β-tubulin interface, thereby inhibiting tubulin polymerization. researchgate.net

Compound IDTargetPredicted Binding SitePotential Effect
PM-16TubulinColchicine binding site on α/β-tubulin interfaceInhibition of polymerization
PM-18TubulinColchicine binding site on α/β-tubulin interfaceInhibition of polymerization

This table is based on in-silico analysis and suggests potential biological activity.

Estrogen Receptor Binding Studies

The this compound moiety has also been incorporated into molecules designed to interact with estrogen receptors (ERs). The estrogen receptor has two main subtypes, ERα and ERβ, which have distinct tissue distributions and can have different effects on cell proliferation. mdpi.com

In a study designing potent pan-filovirus inhibitors, researchers modified existing estrogen receptor ligands. nih.gov They hypothesized that altering the ethoxy linker of a known ER ligand would disrupt its binding to the ERα, as the basic amine side chain of similar compounds binds within a specific channel of the receptor. nih.gov While some derivatives retained strong binding to the estrogen receptor, there was no correlation found between ER binding and the desired anti-filovirus activity, indicating that the antiviral effect was independent of ER signaling. nih.gov

Another study involving piperidin-4-amine linked pyrimidine derivatives also explored their interaction with the human estrogen receptor through molecular docking. researchgate.net The results suggested that compounds with a hydrophobic group connected by an alkyl chain could access the Helix 12 domain, which is crucial for determining the potency of estrogen receptor ligands. researchgate.net

Compound IDTarget ReceptorPredicted Binding Interaction
PM-16Human Estrogen ReceptorAccess to Helix 12 domain
PM-18Human Estrogen ReceptorAccess to Helix 12 domain

This table is based on molecular docking studies and indicates potential binding interactions.

Antimicrobial and Antifungal Agent Development

Derivatives of this compound have shown significant promise as antimicrobial and antifungal agents. ontosight.airesearchgate.net For example, N-dodecyl-N-methylpiperidin-4-amine demonstrated notable antifungal activity against various fungal species, including Aspergillus and Candida spp. The proposed mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, these compounds are thought to target the enzymes sterol C14-reductase and sterol C8-isomerase. nih.gov

Structure-activity relationship (SAR) studies have revealed that the length of the N-alkyl chain at the 4-amino group is crucial for antifungal activity, with an N-dodecyl (C12) residue showing outstanding results. nih.gov Both benzyl and phenylethyl substituents on the piperidine nitrogen, when combined with long-chain N-alkyl groups at the 4-amino position, can lead to high antifungal activity. nih.gov

In terms of antibacterial properties, halogenation, such as chlorine substitution in N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride, has been shown to enhance antibacterial potency by interacting with the active sites of bacterial enzymes. Some synthesized N-benzhydrylpiperidin-4-amine derivatives exhibited better antibacterial activity against gram-positive bacteria compared to gram-negative bacteria. researchgate.net

DerivativeTarget Organism(s)Observed Effect
N-dodecyl-N-methylpiperidin-4-amineAspergillus spp., Candida spp.Antifungal activity
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochlorideBacteriaEnhanced antibacterial potency
N-benzhydrylpiperidin-4-amine derivativesGram-positive and gram-negative bacteria, fungiAntibacterial and antifungal activity

Prodrug Design Strategies Utilizing the this compound Moiety

The this compound scaffold is a valuable component in the design of prodrugs. vulcanchem.com Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy can be employed to overcome issues such as poor solubility or to improve drug delivery to a specific target. vulcanchem.com The carboxylic acid group that can be introduced into derivatives of this compound facilitates prodrug design. vulcanchem.com For instance, 1-Isopropyl-N-methylpiperidin-4-amine serves as an intermediate in the synthesis of prodrugs.

Radiopharmaceutical Development and Positron Emission Tomography (PET) Ligands

This compound and its derivatives are important in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. frontiersin.org

One notable application is in the development of ligands for imaging acetylcholinesterase (AChE) activity in the brain. Esters based on 1-[¹¹C]methylpiperidin-4-yl propionate (B1217596) ([¹¹C]-PMP) have been used for this purpose. nih.gov In the brain, these radiotracers are metabolized by AChE to form a labeled product that is retained, allowing for the measurement of enzyme activity. nih.gov

Furthermore, N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate, a radiotracer labeled with iodine-123, has been developed for Single Photon Emission Computed Tomography (SPECT) imaging to target butyrylcholinesterase (BChE), another enzyme implicated in Alzheimer's disease. researchgate.net Studies have shown that this tracer can cross the blood-brain barrier and shows increased retention in the brains of an Alzheimer's disease mouse model. researchgate.net

RadiotracerTargetImaging ModalityApplication
[¹¹C]-PMP (1-[¹¹C]methylpiperidin-4-yl propionate)Acetylcholinesterase (AChE)PETImaging enzyme activity in the brain
N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoateButyrylcholinesterase (BChE)SPECTImaging enzyme levels in Alzheimer's disease models

Advanced Analytical and Spectroscopic Characterization in N Methylpiperidin 4 Amine Research

Chromatographic Techniques for Purity and Identity Confirmation of N-methylpiperidin-4-amine Derivatives

Chromatographic methods are indispensable for separating and quantifying components within a mixture, making them crucial for determining the purity and confirming the identity of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for assessing the purity of compounds like this compound derivatives. jocpr.compharmaved.com The versatility of HPLC allows for the separation of the main compound from its impurities, which is critical for ensuring the quality and safety of pharmaceutical products. jocpr.com

Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of piperidine (B6355638) derivatives. sielc.com For instance, a method for analyzing 1-Methylpiperidine-4-methylamine uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of column, such as a Newcrom R1 reverse-phase column with low silanol (B1196071) activity, is critical for achieving good separation. sielc.com For compounds lacking a UV chromophore, such as 4-methanesulfonyl-piperidine, derivatization or the use of specialized detectors like a Charged Aerosol Detector (CAD) is necessary. researchgate.net In one validated method, heptafluorobutyric acid (HFBA) was used as an ion-pairing agent to enhance the retention of a non-chromophoric piperidine derivative on a C18 column. researchgate.net

The purity of synthesized compounds is often determined by HPLC, with results typically expressed as a percentage. For example, in the synthesis of various piperidine derivatives, HPLC was used to confirm the purity of the final products, with some achieving purities of 97% to 100%. nih.gov In the context of producing pimavanserin, a derivative of this compound, HPLC is employed to ensure the final product reaches purities of at least 96%, and often greater than 98%. google.com

A typical HPLC setup for the analysis of this compound derivatives might involve:

System: Waters Alliance LC-System or Agilent 1100/1200/1260 series google.com

Detector: Photodiode Array (PDA) or Diode Array Detector (DAD) google.com

Column: Waters Bridge C18, 15 cm x 4.6 mm, 5 µm google.com

Mobile Phase: A gradient of aqueous solution (e.g., pH 9.0) and an organic solvent like acetonitrile/methanol mixture google.com

Flow Rate: 1.0 ml/min google.com

Column Temperature: 40°C google.com

Detection Wavelength: 210 nm google.com

Table 1: HPLC Applications in the Analysis of this compound Derivatives

DerivativeHPLC MethodColumnMobile PhasePurity/Result
1-Methylpiperidine-4-methylamineReverse PhaseNewcrom R1Acetonitrile, Water, Phosphoric AcidMethod developed for analysis
4-Methanesulfonyl-piperidineReverse Phase with Ion-PairingAtlantis C180.1% HFBA in Water:Acetonitrile (90:10)Validated for quantitative determination
PimavanserinReverse PhaseWaters Bridge C18Aqueous solution (pH 9.0) and Acetonitrile/Methanol≥98% purity achieved
Piperidine derivatives (MenA inhibitors)Reverse PhaseNot specifiedNot specified97-100% purity confirmed

Spectroscopic Methods for Structural Elucidation of this compound Derivatives

Spectroscopic techniques are powerful tools for elucidating the molecular structure of newly synthesized this compound derivatives. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the characterization of N-methyl-4-piperidone curcumin (B1669340) analogues, ¹H-NMR spectra confirmed the presence of the N-methyl group with a signal around δH 2.37 (3H, singlet). kemdikbud.go.id The ¹³C-NMR spectra for these derivatives showed the N-methyl carbon signal at approximately δC 45.5. kemdikbud.go.id For other piperidine derivatives, ¹H NMR chemical shifts for protons on the piperidine ring typically appear in the range of δ 1.4 to 3.6 ppm, while the N-methyl protons are observed as a singlet around δ 2.3-2.9 ppm. nih.govkemdikbud.go.id The chemical shifts in ¹³C NMR spectra for the piperidine ring carbons are generally found between δ 24 and 60 ppm, with the N-methyl carbon appearing around δ 45 ppm. kemdikbud.go.idrsc.org

Table 2: Representative NMR Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone2.37 (s, 3H, N-CH₃), 3.61 (s, 4H, CH₂)45.5 (N-CH₃), 56.7 (CH₂)
1-(4-methylbenzyl)piperidine1.86-1.89 (m, 3H), 2.68 (s, 1H), 3.76 (s, 1H)20.71, 24.09, 25.59, 53.86, 62.68
N-methyl-4-((4-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)piperidin-1-yl)methyl)-N-propylaniline1.44 (qd, 2H), 1.79 (d, 2H), 1.83-1.93 (m, 1H), 1.98 (td, 2H), 2.91 (s, 3H, N-CH₃), 3.07 (d, 2H), 3.25 (t, 2H), 3.32-3.47 (m, 4H), 3.67 (s, 3H)29.7, 32.5, 32.6, 35.9, 38.6, 40.0, 54.1, 58.1, 63.9

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). pharmaved.com For this compound derivatives, electrospray ionization (ESI) is a common technique used to generate the molecular ion, often observed as the protonated molecule [M+H]⁺.

For example, the molecular weight of N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone was confirmed by high-resolution mass spectrometry (HR-ESI-TOFMS), which showed the [M+H]⁺ ion peak at m/z 358.0776. kemdikbud.go.id The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Aliphatic amines, like this compound, characteristically undergo alpha-cleavage, which is the breaking of the bond adjacent to the carbon-nitrogen bond. future4200.comlibretexts.org

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. scribd.com In this compound derivatives, characteristic IR absorption bands include N-H stretching vibrations (around 3220 cm⁻¹), C-N stretching (around 1320 cm⁻¹), and C-H stretching from the piperidine ring and methyl group. researchgate.net

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. libretexts.org While the basic this compound structure does not have a strong chromophore, derivatives containing aromatic rings or other conjugated systems will exhibit characteristic UV absorption maxima. uu.nl For instance, N-methyl-4-piperidone curcumin analogues, which contain extensive conjugation, are colored and show UV-Vis absorption. kemdikbud.go.id

Table 3: Spectroscopic Data for this compound Derivatives

DerivativeMolecular Ion [M+H]⁺ (m/z)Key IR Bands (cm⁻¹)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride (B599025)Verified by MSNot specified
N-(3-fluorobenzyl)-1-methylpiperidin-4-amine251.2 (HRMS-ESI)Not specified
N-benzhydryl-N'-(4-chlorophenylsulfonyl)piperidin-4-amine477.1~3220 (N-H), ~1320 (C-N), ~748 (C-Cl)
N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone358.0776Confirmed by IR

Advanced Techniques for Batch-to-Batch Variability Assessment

Ensuring the consistency of active pharmaceutical ingredients (APIs) and intermediates from one production batch to another is a critical aspect of pharmaceutical quality control. tabletscapsules.comresearchgate.net Batch-to-batch variability can impact the efficacy, safety, and manufacturability of the final drug product. tabletscapsules.comresearchgate.net

Advanced statistical and analytical approaches are employed to assess this variability. The FDA's Process Analytical Technology (PAT) initiative encourages the use of in-process monitoring and control to ensure final product quality. For this compound and its derivatives, this can involve the real-time monitoring of critical quality attributes (CQAs) during synthesis and purification.

Multivariate analysis, such as Principal Component Analysis (PCA), can be a powerful tool for evaluating batch-to-batch variability. tabletscapsules.com By analyzing large datasets from various analytical techniques (e.g., HPLC, NMR, particle size analysis), PCA can identify the main sources of variation between batches. tabletscapsules.com This allows for a more comprehensive understanding of how raw material attributes and process parameters affect the final product.

Statistical process control (SPC) charts can be used to monitor the consistency of key parameters over time. Acceptance criteria for inter-batch and intra-batch variability are established during process performance qualification (PPQ). iabs.org This involves analyzing multiple batches to characterize the expected range of variation and setting limits to ensure that future batches will meet the required quality standards. iabs.orgeuropa.eu For instance, a study on an API evaluated ten production batches for properties like flow index and particle size distribution, using analysis of variance (ANOVA) to detect statistically significant differences between batches. researchgate.net This type of rigorous assessment helps to de-risk the manufacturing process and ensure consistent product quality. tabletscapsules.com

Computational Chemistry and Molecular Modeling Studies of N Methylpiperidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. researchgate.netruc.dk For N-methylpiperidin-4-amine, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its stability, reactivity, and electronic behavior. researchgate.netorientjchem.orgnih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irdindia.in

In the case of this compound, the HOMO is expected to be localized primarily on the amino group (-NH2) and the nitrogen atom of the piperidine (B6355638) ring, as these are the most electron-rich regions. The LUMO, conversely, would likely be distributed across the carbon-hydrogen bonds of the ring structure. A smaller HOMO-LUMO energy gap suggests higher reactivity, indicating that the molecule can readily participate in chemical reactions. irdindia.in This analysis is crucial for predicting how this compound might interact with other chemical species.

Table 1: Representative FMO Properties Calculated via DFT
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.0 to -5.0Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO0.5 to 1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.5 to 6.5Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. irdindia.in

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing a map of its electrostatic potential. rsc.org This map is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). core.ac.uk

For this compound, an MEP map would show a region of strong negative potential (red) around the nitrogen atoms of both the piperidine ring and the primary amine group, due to the presence of lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms attached to the amine group and the carbon atoms of the ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions.

Molecular Docking and Simulation for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). cmjpublishers.com This method is fundamental in structure-based drug design for evaluating the binding affinity and interaction patterns between a ligand and its biological target. scienceopen.commdpi.com The process involves sampling a wide range of conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.

Derivatives of this compound have been investigated as scaffolds for various biological targets. In a hypothetical docking study, this compound would be docked into the active site of a target protein. The results would be analyzed based on the docking score (an estimation of binding affinity) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the primary amine group could act as a hydrogen bond donor, while the ring nitrogen could act as a hydrogen bond acceptor, facilitating strong binding to a receptor's active site. These simulations are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Table 2: Illustrative Molecular Docking Results for a Piperidine-Based Ligand
Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Hypothetical Kinase (e.g., 1SA0)-7.5ASP145, LYS20, GLU85Hydrogen Bonds, Salt Bridge
Hypothetical Protease (e.g., 6LU7)-6.8HIS41, CYS145, GLN189Hydrogen Bonds, Hydrophobic
Hypothetical GPCR (e.g., 4M48)-8.2SER193, TYR308, ASP112Hydrogen Bonds, Electrostatic

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, allowing for the early identification of potential liabilities and reducing the cost and time associated with experimental testing. mdpi.com These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity. alliedacademies.org

For this compound, ADMET prediction software would assess various parameters. For example, its potential for oral bioavailability can be evaluated using models for human intestinal absorption (HIA) and Caco-2 cell permeability. alliedacademies.org Its ability to cross the blood-brain barrier (BBB) is another critical parameter, particularly for drugs targeting the central nervous system. mdpi.com Toxicity predictions, such as the AMES test for mutagenicity and carcinogenicity, are also performed. alliedacademies.org These computational screens help to filter and optimize lead compounds, ensuring they possess favorable drug-like properties. nih.gov

Table 3: Predicted In Silico ADMET Profile for this compound
PropertyPredicted Value/ClassificationSignificance in Drug Development
Human Intestinal Absorption (HIA)HighIndicates good absorption from the gut.
Blood-Brain Barrier (BBB) PermeabilityModerate to HighSuggests potential for CNS activity.
Caco-2 PermeabilityModeratePredicts intestinal absorption rate.
CYP2D6 InhibitionLikely InhibitorPotential for drug-drug interactions. mdpi.com
AMES MutagenicityNon-mutagenicIndicates low risk of causing genetic mutations.
CarcinogenicityNon-carcinogenPredicts low risk of causing cancer.

Conformational Analysis through Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and determining the energy barriers for interconversion between them. rsc.org For cyclic systems like this compound, this analysis is particularly important.

The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, substituents on the ring can influence the conformational equilibrium. For this compound, two primary chair conformers are possible: one with the N-methyl group in an axial position and one with it in an equatorial position. Computational methods, such as molecular mechanics or DFT calculations, can be used to determine the relative energies of these conformers. nih.gov Generally, the equatorial conformer is favored due to reduced steric hindrance. The analysis also considers the orientation of the 4-amino group, which can also be axial or equatorial. Understanding the preferred conformation and the flexibility of the molecule is vital, as only specific conformations may be able to bind effectively to a biological target. rsc.org

Metabolic Pathways and Biotransformation Research of N Methylpiperidin 4 Amine and Its Analogs

In Vitro Metabolic Studies (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are fundamental tools in drug discovery and metabolism research, providing insights into a compound's potential in vivo behavior. nuvisan.com For compounds containing a piperidine (B6355638) moiety, such as N-methylpiperidin-4-amine and its analogs, human liver microsomes (HLM) are a standard and widely used in vitro model. uts.edu.auevotec.com HLMs are subcellular fractions of liver cells (hepatocytes) that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are crucial for Phase I metabolism. evotec.com

The primary purpose of using HLMs is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it. nuvisan.com These assays involve incubating the test compound with HLMs in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions, and monitoring the rate of disappearance of the parent compound over time. evotec.com This data allows for the calculation of the compound's metabolic half-life (t1/2). nuvisan.com

Studies on various N-substituted piperidine analogs, including those in the fentanyl class, have routinely employed HLM to elucidate metabolic pathways. nih.govfrontiersin.org For instance, the metabolism of methoxyacetylfentanyl and carfentanil was first examined using HLM preparations, which successfully identified major metabolic routes like O-demethylation and N-dealkylation. nih.govfrontiersin.org These models are adaptable for high-throughput screening, enabling the rapid assessment of large numbers of compounds. evotec.com Furthermore, by using HLMs from different species (e.g., human, rat, mouse), researchers can investigate interspecies differences in metabolism. nuvisan.com

Parameter Description Relevance to this compound Analogs
In Vitro Model Human Liver Microsomes (HLM)Standard system containing high concentrations of Phase I enzymes like cytochrome P450. evotec.com
Key Measurement Intrinsic Clearance (CLint)Measures the rate of metabolism by liver enzymes, helping to predict in vivo hepatic clearance. nuvisan.com
Calculated Value Metabolic Half-life (t1/2)Indicates the time taken for 50% of the compound to be metabolized. nuvisan.com
Application Metabolite IdentificationUsed to generate and subsequently identify the structure of metabolites formed. nuvisan.comresearchgate.net
Cofactors NADPHRequired for the catalytic activity of cytochrome P450 enzymes during Phase I oxidation. evotec.com

Identification and Characterization of Metabolites

The biotransformation of this compound and its more complex analogs results in the formation of various metabolites. The identification of these metabolites is crucial for understanding the complete disposition of the compound. For analogs of this compound, particularly those in the fentanyl series, several common metabolic transformations have been identified.

A primary and well-documented metabolic route is N-dealkylation . nih.govfrontiersin.org For this compound, this would involve the removal of the methyl group from the piperidine nitrogen, yielding piperidin-4-amine . In more complex analogs, such as fentanyl, N-dealkylation of the phenethyl group at the same position leads to the formation of nor-metabolites (e.g., norfentanyl). unodc.org

Another significant pathway is hydroxylation , which can occur at various positions. For piperidine-containing compounds, hydroxylation of the piperidine ring is a known metabolic step. nih.govfrontiersin.org This introduces a polar hydroxyl group, increasing the water solubility of the molecule.

N-oxidation is another potential metabolic pathway for tertiary amines like this compound, resulting in the formation of an N-oxide metabolite. nih.govphiladelphia.edu.jo This reaction also increases the polarity of the parent compound. For an analog like N-[11C]methylpiperidin-4-yl acetate, hydrolysis of the ester group by acetylcholinesterase (AChE) yields the hydrophilic metabolite N-[11C]methylpiperidinol. nih.gov

The table below summarizes the anticipated and identified metabolites for this compound and its structural analogs based on established metabolic pathways.

Parent Compound/Analog Class Metabolic Reaction Resulting Metabolite Reference
This compoundN-Demethylationpiperidin-4-amine nih.gov, frontiersin.org
This compoundN-OxidationThis compound-N-oxide nih.gov, philadelphia.edu.jo
Fentanyl AnalogsN-DealkylationNor-metabolites (e.g., norfentanyl) unodc.org
Fentanyl AnalogsPiperidine Ring HydroxylationHydroxypiperidine derivatives nih.gov, frontiersin.org
Fentanyl AnalogsAmide HydrolysisDespropionylfentanyl unodc.org
N-[11C]methylpiperidin-4-yl acetateEster HydrolysisN-[11C]methylpiperidinol nih.gov

Enzyme-Mediated Biotransformations (e.g., Cytochrome P450)

The biotransformation of this compound and its analogs is predominantly an enzyme-catalyzed process. The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the most important group of enzymes involved in the Phase I metabolism of a vast number of xenobiotics. mdpi.comfrontiersin.org These enzymes are primarily located in the liver and are responsible for catalyzing a wide array of oxidative reactions. mdpi.com

CYP enzymes belonging to families 1, 2, and 3 are responsible for the metabolism of the majority of clinically relevant drugs. frontiersin.org For many amine-containing compounds, CYP3A4 is a key enzyme involved in their metabolism. mdpi.com The metabolic reactions catalyzed by CYPs for piperidine-based structures include N-dealkylation, hydroxylation, and N-oxidation. nih.govfrontiersin.orgmdpi.com For example, the N-dealkylation of tertiary amines proceeds through a CYP-mediated oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that then breaks down to yield a secondary amine and an aldehyde. frontiersin.org

The interaction between an amine-containing compound and a CYP enzyme can sometimes lead to the formation of a metabolic-intermediate (MI) complex. researchgate.net This occurs when a metabolite, such as a nitroso intermediate formed from the N-oxidation of an amine, binds tightly and often irreversibly to the heme iron of the CYP enzyme, leading to mechanism-based inactivation. researchgate.net

While CYPs are central to Phase I, other enzymes can also play a role. As seen with the analog N-[11C]methylpiperidin-4-yl acetate, enzymes like acetylcholinesterase (AChE) can mediate hydrolysis reactions. nih.gov Phase II reactions are mediated by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs), which conjugate endogenous molecules to the drug or its metabolites. drughunter.com

Phase I and Phase II Metabolic Reactions

The metabolism of xenobiotics is a two-stage process designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted from the body. philadelphia.edu.joslideshare.net

Phase I Reactions: Often called functionalization reactions, Phase I metabolism introduces or exposes a polar functional group (like -OH, -NH2, -SH) on the parent molecule. philadelphia.edu.jo For this compound and its analogs, the key Phase I reactions include:

Oxidation: This is the most common Phase I reaction, catalyzed primarily by CYP enzymes. philadelphia.edu.jo

N-Dealkylation: The removal of the N-methyl group from this compound is a classic example. nih.govfrontiersin.org

Hydroxylation: The addition of a hydroxyl group to the piperidine ring. nih.govfrontiersin.org

N-Oxidation: The direct oxidation of the tertiary piperidine nitrogen to form an N-oxide. nih.govphiladelphia.edu.jo

Hydrolysis: This involves the cleavage of ester or amide bonds by hydrolase enzymes. This is relevant for more complex analogs that contain such functional groups. unodc.org

Phase II Reactions: Also known as conjugation reactions, Phase II metabolism involves the attachment of a large, polar, endogenous molecule to the functional group of the parent compound or its Phase I metabolite. philadelphia.edu.jodrughunter.com This process significantly increases water solubility and facilitates excretion. Common Phase II reactions include:

Glucuronidation: This is one of the most important Phase II pathways, where glucuronic acid is attached to hydroxyl, carboxyl, or amine groups. drughunter.com Metabolites of this compound analogs, particularly those with hydroxyl groups or the primary amine resulting from dealkylation, are potential substrates for glucuronide conjugation. nih.govfrontiersin.org

Sulfation: The conjugation of a sulfonate group, typically to a hydroxyl group. drughunter.com

Acetylation: The addition of an acetyl group, often to a primary amine, mediated by N-acetyltransferases (NATs). drughunter.com The primary amine on piperidin-4-amine (a metabolite of this compound) could be a substrate for acetylation.

The table below provides a summary of the metabolic reactions applicable to this compound and its analogs.

Metabolic Phase Reaction Type Description Example
Phase I N-Dealkylation (Oxidation)Removal of an alkyl group attached to a nitrogen atom.This compound → piperidin-4-amine
Phase I Hydroxylation (Oxidation)Addition of a hydroxyl (-OH) group.Hydroxylation of the piperidine ring.
Phase I N-Oxidation (Oxidation)Addition of an oxygen atom to a nitrogen atom.Formation of this compound-N-oxide.
Phase I HydrolysisCleavage of a chemical bond by adding water.Amide hydrolysis in fentanyl analogs.
Phase II Glucuronidation (Conjugation)Attachment of glucuronic acid to a functional group.Conjugation to a hydroxylated metabolite.
Phase II Acetylation (Conjugation)Addition of an acetyl group to an amine.Acetylation of the piperidin-4-amine metabolite.

Environmental Fate and Ecotoxicological Research of N Methylpiperidin 4 Amine

Persistence and Degradability Studies

Persistence, the length of time a chemical remains in a particular environment before being broken down, is a key factor in its potential to cause long-term effects. The degradation of a chemical can occur through abiotic processes, such as hydrolysis, or biotic processes, primarily microbial biodegradation.

Currently, specific experimental studies on the persistence and degradability of N-methylpiperidin-4-amine have not been published in accessible literature. bldpharm.comchemicalbook.com To determine these parameters, standardized tests would be required. For instance, hydrolysis studies as a function of pH would assess the compound's stability in water. ecetoc.org Given its chemical structure, significant abiotic degradation through hydrolysis is not typically expected for this type of aliphatic amine under normal environmental pH conditions (pH 4-9). ecetoc.org

Biodegradability is often the primary pathway for the removal of organic compounds from the environment. Ready biodegradability tests would be needed to evaluate if microorganisms can use this compound as a source of carbon and energy, leading to its mineralization. In the absence of such data, its persistence in soil and water remains undetermined.

Mobility and Distribution in Environmental Compartments

The mobility of a chemical describes its tendency to move within and between environmental compartments like soil, water, and air. This is largely governed by its partitioning behavior, which is influenced by properties such as water solubility and its adsorption-desorption characteristics in soil and sediment. ecetoc.org

No specific data on the mobility of this compound in soil is currently available. bldpharm.comchemicalbook.com The distribution of a chemical between water and soil is often described by the organic carbon-water (B12546825) partition coefficient (KOC). ecetoc.org As an amine, this compound is a basic compound and will likely be protonated in most environmental media, existing as a cation. This cationic nature would significantly influence its mobility; ionizable compounds often exhibit complex partitioning behavior that is not solely dependent on hydrophobicity. ecetoc.org It is expected that the positively charged form would adsorb to negatively charged components of soil and sediment, such as clay and organic matter, potentially reducing its mobility in the subsurface environment. One environmental model suggests that the related compound, 4-Methylpiperidine, is expected to have a low potential to be absorbed by the organic matter in soil. jubilantingrevia.com However, it is recommended that the material should not be disposed of into the environment or sewage systems. chemicalbook.comjubilantingrevia.com

Ecotoxicological Impact Assessments

Ecotoxicology evaluates the harmful effects of chemical substances on biological organisms and ecosystems. core.ac.uk Assessments typically involve testing the compound's toxicity to a range of representative aquatic and terrestrial organisms, such as fish, invertebrates (like Daphnia), and algae. core.ac.uk

Interactive Data Table: Ecotoxicity of a Structurally Related Compound The following data is for the analogue compound 1-methylpiperidin-4-ol (B91101) and is used as a reference due to the absence of data for this compound.

Test OrganismExposure DurationEndpointResult (mg/L)ClassificationSource
Daphnia magna (Water Flea)48 hoursEC50 (Immobilization)113Not classified as toxic europa.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.